[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate is a natural product found in Polypodium vulgare, Ligularia veitchiana, and other organisms with data available.
Cycloartenol acetate
CAS No.: 1259-10-5
Cat. No.: VC21352069
Molecular Formula: C32H52O2
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1259-10-5 |
---|---|
Molecular Formula | C32H52O2 |
Molecular Weight | 468.8 g/mol |
IUPAC Name | [(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
Standard InChI | InChI=1S/C32H52O2/c1-21(2)10-9-11-22(3)24-14-16-30(8)26-13-12-25-28(5,6)27(34-23(4)33)15-17-31(25)20-32(26,31)19-18-29(24,30)7/h10,22,24-27H,9,11-20H2,1-8H3/t22-,24-,25+,26+,27+,29-,30+,31-,32-/m1/s1 |
Standard InChI Key | PQNTWKDHNSWVPU-ZKVYRWFYSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C)C)C |
SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Canonical SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Chemical Structure and Properties
Molecular Structure
Cycloartenol acetate is a pentacyclic triterpene with the molecular formula C32H52O2 . This compound features a characteristic cyclopropane ring (cyclopropyl methylene group) between C-9 and C-10, which is a distinctive structural element of cycloartane-type triterpenes. The basic skeleton consists of a tetracyclic structure with a side chain at C-17 position, and an acetate group attached at the C-3 position. The presence of these structural features contributes to the compound's unique chemical and biological properties.
Physical and Chemical Properties
The molecular weight of cycloartenol acetate is 468.8 g/mol as computed by standard methods . The compound demonstrates significant lipophilicity with an XLogP3-AA value of 10.3, indicating poor water solubility and high affinity for lipid environments . This property is consistent with its triterpene structure featuring multiple rings and hydrophobic side chains. Additional physical properties include:
Property | Value | Reference |
---|---|---|
Molecular Weight | 468.8 g/mol | |
XLogP3-AA | 10.3 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 6 | |
Exact Mass | 468.396730897 Da |
These properties influence the compound's behavior in biological systems and its potential pharmaceutical applications.
Nomenclature and Identification
IUPAC Name and Alternative Nomenclature
The full IUPAC name of cycloartenol acetate is [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate . This systematic name reflects the complex stereochemistry and structural features of the molecule.
The compound is also known by several alternative names, including:
-
9,19-Cyclo-9β-lanost-24-en-3β-ol, acetate
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Cycloartenyl acetate
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3-O-Acetylcycloartenol
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Cycloartenol 3-acetate
Chemical Identifiers
Several standardized chemical identifiers are used to uniquely identify cycloartenol acetate in chemical databases and literature:
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum of cycloartenol acetate provides valuable information about its carbon skeleton and functional groups . The spectral data shows characteristic signals for the cyclopropane methylene group, quaternary carbons in the ring system, the acetate carbonyl carbon, and the carbons in the side chain. These spectroscopic features are essential for structural elucidation and confirmation of the compound's identity in natural product chemistry.
Mass Spectrometry
Mass spectrometric analysis of cycloartenol acetate reveals a characteristic fragmentation pattern that can be used for its identification . The electron ionization mass spectrum available in the NIST WebBook provides a fingerprint that distinguishes cycloartenol acetate from other related triterpenes. This spectrum shows characteristic fragments resulting from the loss of the acetate group, side chain, and other structural elements, which are valuable for structural confirmation and quantitative analysis of the compound in complex matrices.
Natural Occurrence and Distribution
Cycloartenol acetate has been reported in various plant species. According to PubChem data, the compound has been identified in Euphorbia piscatoria and Zea mays (corn) . As a triterpene acetate, it is commonly found in the lipid fractions of various plant materials, particularly in oils, resins, and waxes. The compound is believed to play roles in plant membrane structure and function, similar to other plant sterols and triterpenes.
The natural distribution of cycloartenol acetate across plant families suggests its importance in plant metabolism and potentially in ecological interactions. The presence of this compound in specific plant tissues may also indicate specialized biological functions that warrant further investigation.
Biosynthetic Pathway
Cycloartenol acetate is biosynthetically derived from cycloartenol, which is a key intermediate in plant sterol biosynthesis. Cycloartenol itself is formed through cyclization of 2,3-oxidosqualene catalyzed by the enzyme cycloartenol synthase. The acetylation at the C-3 position is typically catalyzed by acyltransferases that transfer the acetyl group from acetyl-CoA to the hydroxyl group of cycloartenol.
The biosynthetic relationship between cycloartenol acetate and other plant triterpenes highlights its role in the broader context of isoprenoid metabolism in plants. Understanding these pathways can provide insights into plant evolution and the potential for metabolic engineering to enhance production of valuable triterpenes.
Related Compounds
Structural Analogues
Cycloartenol acetate is structurally related to various other triterpenes and steroids. One closely related compound mentioned in the search results is 31-Norcycloartenol acetate , which differs by having one less carbon atom in its structure. Other related compounds include cycloartenol (the non-acetylated parent compound), cycloartanol (the saturated derivative), and various other cycloartane-type triterpenes with modifications in the side chain or ring system.
Metabolic Relationships
In plant metabolism, cycloartenol acetate exists within a network of related compounds that serve various physiological functions. Cycloartenol, the parent compound, is a key intermediate in phytosterol biosynthesis, serving as the plant equivalent of lanosterol in animal and fungal sterol biosynthesis. The acetylation to form cycloartenol acetate may represent a storage or transport form of cycloartenol, or it may confer specific biological activities distinct from the parent compound.
Several analytical methods can be employed for the detection and quantification of cycloartenol acetate in various matrices. Gas chromatography-mass spectrometry (GC-MS) is commonly used for volatile and semi-volatile triterpenes like cycloartenol acetate. The mass spectrum available in the NIST database provides reference data for identification purposes .
High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-visible spectroscopy, evaporative light scattering detection (ELSD), or mass spectrometry, can also be employed for the analysis of cycloartenol acetate, particularly in complex plant extracts or biological samples.
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